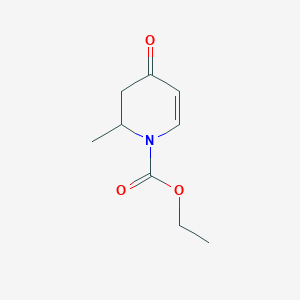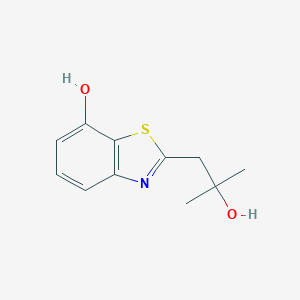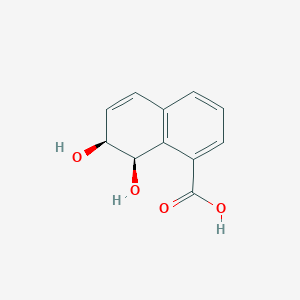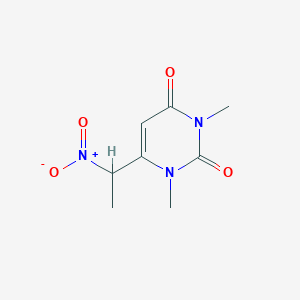
Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-4-carboxylate or ethyl 4-oxo-2,3,4,5-tetrahydro-1H-pyridine-3-carboxylate, is a heterocyclic organic compound with the molecular formula C9H11NO3. It belongs to the class of dihydropyridines and is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
生化和生理效应
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It has been shown to lower blood pressure and heart rate in animal studies, which suggests its potential use as an antihypertensive agent. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has several advantages and limitations for lab experiments. Its advantages include its easy synthesis, high yield, and low cost. Its limitations include its low solubility in water, which may limit its use in aqueous systems, and its potential toxicity, which may require special precautions when handling and using.
未来方向
There are several future directions for the research and development of Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate. These include:
1. Further investigation of its potential as an antihypertensive agent and its mechanism of action.
2. Development of new synthetic methods for its preparation and modification.
3. Exploration of its potential as a building block for the synthesis of new functional materials.
4. Investigation of its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
5. Study of its toxicity and safety profile in animal models and humans.
In conclusion, Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate is a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique properties and potential applications make it a promising compound for further research and development.
合成方法
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate can be synthesized by various methods, including the Hantzsch reaction, the Biginelli reaction, and the Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst such as ammonium acetate or zinc chloride. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The Povarov reaction involves the cycloaddition of an imine, an alkene, and an electron-deficient arene in the presence of a Lewis acid such as boron trifluoride or aluminum chloride.
科研应用
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, hypertension, and Alzheimer's disease. In organic synthesis, it has been used as a building block for the synthesis of various complex molecules such as alkaloids, steroids, and heterocycles. In material science, it has been investigated as a potential precursor for the synthesis of various functional materials such as polymers, nanoparticles, and metal-organic frameworks.
性质
CAS 编号 |
184368-83-0 |
|---|---|
产品名称 |
Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
分子式 |
C9H13NO3 |
分子量 |
183.2 g/mol |
IUPAC 名称 |
ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)10-5-4-8(11)6-7(10)2/h4-5,7H,3,6H2,1-2H3 |
InChI 键 |
XBOIBUYXYYHINM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC(=O)CC1C |
规范 SMILES |
CCOC(=O)N1C=CC(=O)CC1C |
同义词 |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。












![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)



![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)